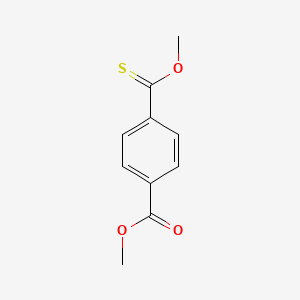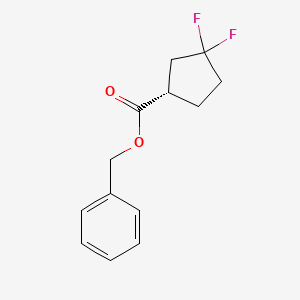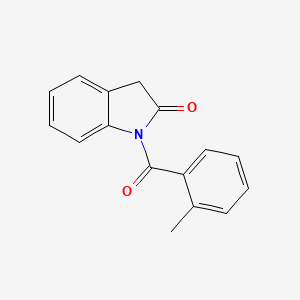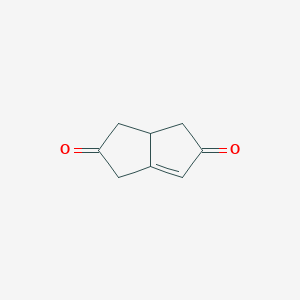
3a,4-Dihydropentalene-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4-Dihydropentalene-2,5(1H,3H)-dione is an organic compound with a unique bicyclic structure. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dihydropentalene-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using diketone precursors and applying heat or catalysts to induce ring closure.
Reduction Reactions: Employing reducing agents to convert intermediate compounds into the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for yield and purity. This may include:
Batch Processing: Using large-scale reactors to perform the cyclization and reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3a,4-Dihydropentalene-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Further reduction to form more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating cyclization or substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield diketone or quinone derivatives.
Reduction: Could produce more saturated bicyclic compounds.
Substitution: Results in functionalized derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 3a,4-Dihydropentalene-2,5(1H,3H)-dione exerts its effects depends on its interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Participating in Chemical Reactions: Acting as a reactant or catalyst in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentalene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopentadiene Derivatives: Compounds with related ring systems and reactivity.
Uniqueness
3a,4-Dihydropentalene-2,5(1H,3H)-dione is unique due to its specific bicyclic structure and the potential for diverse chemical reactivity. Its distinct properties make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89448-10-2 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1,3,3a,4-tetrahydropentalene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-1-5-2-8(10)4-6(5)3-7/h1,6H,2-4H2 |
Clé InChI |
GTHNFIRTTOYLNX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)C=C2CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


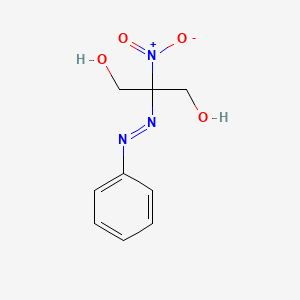
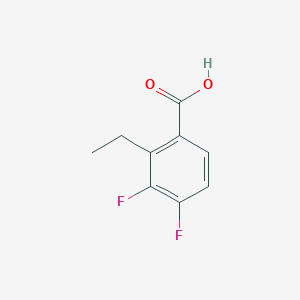
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)


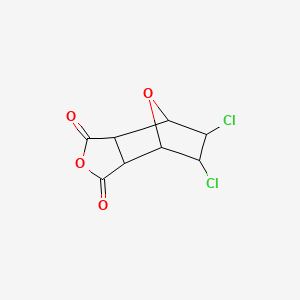
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
